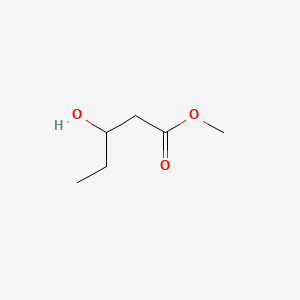

Methyl 3-hydroxypentanoate

Beschreibung

Significance of Methyl 3-hydroxypentanoate as a Chiral Synthon

This compound, in its enantiomerically pure forms, (R)- and (S)-Methyl 3-hydroxypentanoate, is a highly valued chiral synthon in organic synthesis. guidechem.comscielo.br Its utility stems from its relatively simple structure, containing a single stereocenter that can be used to direct the stereochemical outcome of subsequent reactions. This compound serves as a key starting material in the total synthesis of a variety of natural products and biologically active molecules.

One of the most prominent applications of enantiopure this compound is in the synthesis of insect pheromones. redalyc.org For instance, (R)-Methyl 3-hydroxypentanoate is a crucial precursor for (-)-serricornine, the sex pheromone of the cigarette beetle, Lasioderma serricorne. scielo.br Similarly, the enantiomers of this compound have been utilized in the synthesis of all four stereoisomers of sitophilure, the aggregation pheromone of the rice and maize weevils. The synthesis of these pheromones is of significant interest for use in pest management strategies.

Beyond pheromones, this compound is a building block for other complex natural products. Its structural framework is incorporated into macrolides and other polyketide-derived natural products. numberanalytics.com The versatility of this synthon allows chemists to construct intricate molecular frameworks with a high degree of stereocontrol.

Historical Context of β-Hydroxy Ester Synthesis and Applications

The synthesis of β-hydroxy esters has a rich history, with early methods often resulting in racemic mixtures. A landmark development in this area was the Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887. numberanalytics.comtestbook.com This reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. byjus.comwikipedia.org The Reformatsky reaction was significant because it provided a reliable method for forming carbon-carbon bonds and could be performed in the presence of a variety of functional groups. numberanalytics.comtestbook.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing side reactions with the ester group. wikipedia.org

Over the years, numerous modifications and improvements to the Reformatsky reaction have been developed to enhance its yield and stereoselectivity. byjus.com Another classical approach to β-hydroxy esters is the aldol (B89426) reaction , which involves the reaction of an enolate with a carbonyl compound. The development of stereoselective aldol reactions, particularly using chiral auxiliaries or catalysts, has been a major focus of research and has provided powerful tools for accessing enantiomerically pure β-hydroxy esters. acs.org

In addition to these chemical methods, the use of biocatalysis for the synthesis of chiral β-hydroxy esters has a long history. The reduction of β-keto esters using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has been employed for decades to produce enantiomerically enriched β-hydroxy esters. These enzymatic reductions often proceed with high stereoselectivity under mild reaction conditions.

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound is largely focused on the development of highly efficient and stereoselective synthetic methods. A major thrust in this area is the use of biocatalysis, moving beyond traditional baker's yeast to employ isolated enzymes and genetically engineered microorganisms. nih.gov Ketoreductases (KREDs) are a class of enzymes that have shown great promise in the asymmetric reduction of methyl 3-oxopentanoate (B1256331) to give either the (R)- or (S)-enantiomer of this compound with high yields and excellent enantiomeric excess (ee). nih.gov Research in this area explores the substrate scope of different KREDs and the optimization of reaction conditions to achieve desired stereoselectivity. nih.gov

The table below presents data on the biocatalytic reduction of methyl 3-oxopentanoate to this compound using various biocatalysts, highlighting the conversion rates and enantiomeric excess achieved.

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Kluyveromyces marxianus | Methyl 3-oxopentanoate | (R) | 73 | >99 | scielo.br |

| Saccharomyces cerevisiae (with allyl alcohol) | Methyl 3-oxopentanoate | (R) | - | 80 | scielo.br |

| Brassica oleracea | Methyl 3-oxopentanoate | (S) | - | >76 | nih.gov |

| Rhodotorula glutinis | Methyl 3-oxopentanoate | (R) | High | High | nih.gov |

| Aspergillus foetidus | Methyl 3-oxopentanoate | (R) | High | High | nih.gov |

| Pichia fermentans | Methyl 3-oxopentanoate | (R) | High | High | nih.gov |

| Saccharomyces carlbergensis | Methyl 3-oxopentanoate | (R) | High | High | nih.gov |

In the realm of chemical catalysis, significant efforts are being directed towards the development of novel chiral catalysts for the asymmetric hydrogenation or transfer hydrogenation of β-keto esters. researchgate.net These methods offer the potential for high turnover numbers and excellent enantioselectivity. Recent advances in organocatalysis have also provided new avenues for the stereoselective synthesis of β-hydroxy esters. nih.gov

Furthermore, diastereoselective reactions, such as aldol reactions, continue to be refined to allow for the precise construction of molecules with multiple stereocenters starting from chiral precursors like this compound. The data below illustrates the diastereomeric ratios achieved in some modern aldol reactions for the synthesis of β-hydroxy esters.

| Aldehyde | Enolate/Nucleophile | Catalyst/Conditions | Diastereomeric Ratio (syn:anti) | Reference |

| Various aldehydes | Morpholine carboxamides | (Ipc)₂BOTf | High syn-selectivity | researchgate.net |

| Various aldehydes | Camphor-based acetate (B1210297) enolates | LiCl | up to 95:5 | acs.org |

| α-Chiral aldehydes | Glycine Schiff bases | Zinc-ProPhenol | up to >10:1 | acs.org |

| Various aldehydes | Ethyl allenecarboxylate | 10-TMS-9-borabicyclo[3.3.2]decane | >40:1 | nih.gov |

The ongoing research in these areas continues to expand the synthetic utility of this compound and related β-hydroxy esters, solidifying their role as indispensable tools in modern organic synthesis.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337118 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56009-31-5 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Hydroxypentanoate

Chemoenzymatic Synthesis Routes

Chemoenzymatic strategies for producing methyl 3-hydroxypentanoate primarily involve the asymmetric reduction of its corresponding prochiral ketone, methyl 3-oxopentanoate (B1256331), or the resolution of a racemic mixture of the final alcohol. These biocatalytic approaches are valued for their ability to proceed under mild conditions—typically at ambient temperature and pressure in aqueous media—and their high degree of stereoselectivity. researchgate.net

The asymmetric bioreduction of β-ketoesters, such as methyl 3-oxopentanoate, is a widely explored route to chiral β-hydroxyesters. This transformation is catalyzed by oxidoreductase enzymes present in whole-cell systems from microorganisms and plants, which handily avoids the need for costly cofactor recycling. acs.org

Baker's yeast (Saccharomyces cerevisiae) is one of the most extensively used microorganisms for the asymmetric reduction of ketones. researchgate.net It has been historically applied to produce a variety of chiral β-hydroxyesters. kyoto-u.ac.jp While it is a common biocatalyst for this class of reactions, studies often explore other microbial sources to achieve higher yields and enantioselectivities for specific substrates. researchgate.net For instance, related yeasts like Saccharomyces carlbergensis have been successfully used in the bioreduction of methyl 3-oxopentanoate. nih.govijpsonline.com

A diverse range of non-yeast microorganisms have proven to be effective biocatalysts for the stereoselective reduction of β-ketoesters.

Kluyveromyces marxianus has demonstrated excellent performance in the bioreduction of methyl 3-oxopentanoate. scielo.brscielo.brredalyc.org Studies using whole cells of K. marxianus achieved a high conversion rate and exceptional enantiomeric purity, yielding the (R)-enantiomer. scielo.brresearchgate.net Specifically, the bioreduction of methyl 3-oxopentanoate resulted in methyl (R)-3-hydroxypentanoate with a 73% conversion and an enantiomeric excess (ee) of 99%. scielo.brresearchgate.net

Rhodotorula glutinis is another noteworthy yeast that shows remarkable results in reducing various prochiral ketones. nih.govresearchgate.net It has been successfully employed for the bioreduction of methyl 3-oxopentanoate, producing the corresponding alcohol with high yield and stereoselectivity. nih.govijpsonline.com Its broad applicability has been demonstrated in the asymmetric reduction of acetophenone (B1666503) and its analogs, consistently yielding the (S)-enantiomer with over 99% ee. capes.gov.br

Geotrichum candidum has been utilized for the enantioselective reduction of various ketones, often affording products with high enantiomeric excess. ftb.com.hr For example, it can reduce α-haloacetophenones to the corresponding (R)-halohydrins in excellent yields and ee. researchgate.net

Lactobacillus paracasei has been identified as a potent biocatalyst for the asymmetric reduction of ketones. acs.org Strains of this bacterium have been used to produce enantiomerically pure carbinols, demonstrating its potential as a green catalyst for reducing prochiral ketones. researchgate.netscispace.com While its primary applications have focused on other ketones, its ability to reduce β-ketoesters highlights its relevance in this field. oup.com

| Microorganism | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Kluyveromyces marxianus | Methyl 3-oxopentanoate | (R) | 73 | 99 | scielo.brresearchgate.net |

| Rhodotorula glutinis | Methyl 3-oxopentanoate | (R) | High | High | nih.govijpsonline.com |

| Aspergillus foetidus | Methyl 3-oxopentanoate | (R) | 98 | 68 | nih.govijpsonline.com |

| Pichia fermentans | Methyl 3-oxopentanoate | (R) | 96 | 60 | nih.govijpsonline.com |

| Saccharomyces carlbergensis | Methyl 3-oxopentanoate | (R) | 98 | 66 | nih.govijpsonline.com |

Table 1: Asymmetric Bioreduction of Methyl 3-oxopentanoate by Various Microorganisms.

Whole plant cells and tissues serve as an accessible and environmentally benign source of biocatalysts for asymmetric synthesis. sphinxsai.comsrce.hr

Daucus carota (carrot) roots are frequently used to promote the bioreduction of a wide range of prochiral ketones to their corresponding optically active alcohols. acs.orgscielo.brrsc.orgscirp.orgscirp.orgrsc.org The enzymes within carrot cells, particularly alcohol dehydrogenases, can effectively catalyze the reduction of β-ketoesters with high chemical and optical yields. acs.org Studies have shown that carrot-mediated reductions typically follow Prelog's rule, yielding the (S)-alcohol. scielo.brscirp.org When comparing sterile and non-sterile reaction conditions, Daucus carota often exhibits better conversion yields in sterile media, suggesting the enzymes inherent to the plant tissue are the primary catalytic agents. srce.hrsphinxsai.com

Brassica rapa (turnip) is another plant biocatalyst used for the stereoselective reduction of β-ketoesters. sphinxsai.comsphinxsai.com In studies comparing its efficacy with Daucus carota, Brassica rapa was found to be a better biocatalyst in non-sterile conditions, suggesting a significant contribution from endophytic microorganisms present on the plant roots. srce.hrsphinxsai.com In one study, the bioreduction of methyl 3-oxopentanoate was attempted with several plants; while Brassica oleracea (cabbage) gave good stereoselectivity (>76% ee for the S-enantiomer), the conversion rate was highest with Raphnus sativus (radish). nih.govijpsonline.com

| Plant Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Brassica oleracea | Methyl 3-oxopentanoate | (S) | 54 | >76 | nih.govijpsonline.com |

| Raphnus sativus | Methyl 3-oxopentanoate | (S) | 65 | 58 | nih.govijpsonline.com |

| Pastinaca sativa | Methyl 3-oxopentanoate | (S) | 52 | 64 | nih.govijpsonline.com |

Table 2: Plant-Mediated Bioreduction of Methyl 3-oxopentanoate.

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture. In this approach, an enzyme selectively transforms one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the modified one.

Lipases are versatile enzymes widely used in kinetic resolutions due to their stability in organic solvents and broad substrate specificity. kyoto-u.ac.jp

Porcine Pancreatic Lipase (B570770) (PPL) has been successfully used for the kinetic resolution of various chiral alcohols and esters. rsc.orgnih.gov It can catalyze the enantioselective hydrolysis of esters, and its selectivity can be influenced by the solvent system. researchgate.nettandfonline.com For example, PPL was used to resolve racemic ethyl 3-hydroxy-3-phenylpropanoate, a structurally similar compound to this compound, by selective hydrolysis. researchgate.net

Candida antarctica Lipase B (CAL-B) is one of the most robust and widely applied biocatalysts for the resolution of alcohols and amines. rsc.orgviamedica.pl It has been directly applied to the kinetic resolution of racemic this compound. In a study investigating the aminolysis of methyl (±)-3-hydroxypentanoate, CAL-B catalyzed the reaction with nucleophiles like ammonia (B1221849) and benzylamine. doi.org The reaction preferentially produced the (R)-amide, demonstrating the enzyme's ability to selectively acylate one enantiomer of the starting material. doi.org

| Lipase | Reaction Type | Nucleophile | Conversion (%) | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|

| CAL-B | Aminolysis | Ammonia | 31 | 15 | doi.org |

| CAL-B | Aminolysis | Benzylamine | 49 | 41 | doi.org |

Table 3: CAL-B-Catalyzed Kinetic Resolution of Methyl (±)-3-hydroxypentanoate via Aminolysis.

Bioreduction with Non-Yeast Microorganisms (e.g., Kluyveromyces marxianus, Geotrichum candidum, Rhodotrula glutinis, Lactobacillus paracasei)

Enzymatic Resolution and Deracemization Strategies

Enantioselective Chemical Catalysis for this compound

The synthesis of specific stereoisomers of this compound is of significant interest due to their application as chiral building blocks in the creation of biologically active compounds. scielo.br For instance, (R)-methyl 3-hydroxypentanoate is a key intermediate in the synthesis of (+)-hepialone. chim.it Enantioselective chemical catalysis provides efficient routes to these chiral molecules, primarily through transition metal-catalyzed asymmetric hydrogenation and organocatalytic methods.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a powerful technique for producing enantiomerically pure compounds. sioc-journal.cn This method utilizes chiral transition metal complexes, most commonly based on ruthenium, rhodium, and iridium, to facilitate the stereoselective reduction of prochiral substrates like β-keto esters. ajchem-b.comuoa.gr

In the context of this compound synthesis, the asymmetric hydrogenation of methyl 3-oxopentanoate is a key reaction. Chiral phospholane (B1222863) transition metal catalysts have been shown to be effective in this transformation, leading to the formation of methyl (3R)-3-hydroxypentanoate. google.com Research has demonstrated that ruthenium-based catalysts, in particular, have been successfully employed for the asymmetric hydrogenation of β-keto esters. ajchem-b.com For example, the use of a Ru-based catalyst can achieve high conversion and enantiomeric excess in the reduction of various β-ketoesters. scielo.br The choice of the metal and the chiral ligand is crucial for the efficiency and stereoselectivity of the reaction. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for β-Hydroxy Ester Synthesis

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral Phospholane-Rh | Methyl 3-oxopentanoate | (3R) | Not specified | google.com |

| Ru-based catalyst | β-ketoesters | (R) or (S) | >99% | scielo.br |

| Ir-SpiroPAP | Racemic α-substituted lactones | Chiral diols | up to 95% | ajchem-b.com |

Organocatalytic Approaches to β-Hydroxylation

Organocatalysis has emerged as a valuable alternative to metal-based catalysis, offering a different approach to the enantioselective synthesis of β-hydroxy esters. These methods often employ small organic molecules, such as proline and its derivatives, to catalyze stereoselective reactions.

One notable organocatalytic approach is the asymmetric aldol (B89426) reaction. For instance, L-proline can catalyze the asymmetric aldol reaction to produce lactones with high enantiomeric excess (96% ee), which can then be converted to the desired β-hydroxy ester. rsc.org Another strategy involves the α-aminooxylation of aldehydes, catalyzed by proline, followed by a Horner-Wadsworth-Emmons olefination, which has been used to synthesize (S)-3-hydroxypiperidine with high enantiomeric purity (97% ee). researchgate.net While not directly producing this compound, these methods showcase the potential of organocatalysis in creating chiral β-hydroxy carbonyl compounds.

Furthermore, N-heterocyclic carbene (NHC)-catalyzed processes have been developed for the highly enantioselective synthesis of β-hydroxyl esters. ntu.edu.sg These reactions proceed through the generation of multiple radical intermediates. ntu.edu.sg

Diastereoselective Synthesis via Aldol Reactions and Related Condensations

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. Aldol reactions and related condensations are powerful tools for controlling the relative stereochemistry of newly formed stereocenters.

Enolate Chemistry and Stereocontrol

The stereochemical outcome of an aldol reaction is highly dependent on the geometry of the enolate (Z or E) and the nature of the metal counterion. wikipedia.org The Zimmermann-Traxler model provides a framework for predicting the stereoselectivity, suggesting a chair-like six-membered transition state. wikipedia.org The use of boron enolates often leads to high stereoselectivity due to the shorter boron-oxygen bond lengths, which "tighten" the transition state. wikipedia.org For example, the reaction of a lithium enolate might give a syn:anti ratio of 80:20, whereas a dibutylboron enolate can improve this to 97:3. wikipedia.org

In the synthesis of complex molecules, such as phorboxazole B, auxiliary-based aldol additions of haloacetyloxazolidinones have been used as masked chiral acetate (B1210297) enolate equivalents, demonstrating excellent yield and diastereoselectivity (>95:5). williams.edu The Mukaiyama aldol reaction, which utilizes silyl (B83357) enol ethers, is another important variant. researchgate.net The stereoselectivity in this case is influenced by the Lewis acid used to activate the aldehyde. wiley-vch.de

Influence of Lewis Acids on Diastereoselectivity in Reduction Reactions

The diastereoselectivity of the reduction of β-keto esters can be significantly influenced by the choice of Lewis acid. This is particularly relevant when an adjacent stereocenter is present, as in α-substituted β-keto esters.

A well-established methodology involves the use of different Lewis acids to achieve reversed stereochemical control. acs.org For example, the reduction of α-alkyl-β-keto esters using a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) in a non-coordinating solvent (CH₂Cl₂) at low temperatures with a reducing agent like BH₃·py leads to the syn-isomer with high diastereomeric excess (up to 99% dr). acs.orgresearchgate.net Conversely, using a non-chelating Lewis acid such as cerium trichloride (B1173362) (CeCl₃) in a coordinating solvent (THF) with a sterically hindered reducing agent like lithium triethylborohydride (LiEt₃BH) results in a high excess of the anti-isomer. acs.orgresearchgate.net This methodology has been successfully applied to obtain important syn- and anti-α-alkyl-β-hydroxy esters with high diastereoselectivity. acs.orgresearchgate.net

Table 2: Influence of Lewis Acids on Diastereoselective Reduction of α-Alkyl-β-keto Esters

| Lewis Acid | Reducing Agent | Solvent | Predominant Isomer | Diastereomeric Ratio (dr) | Reference |

| TiCl₄ | BH₃·py | CH₂Cl₂ | syn | up to 99% | acs.orgresearchgate.net |

| CeCl₃ | LiEt₃BH | THF | anti | High excess | acs.orgresearchgate.net |

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes is essential for the efficient and sustainable production of this compound. Research in this area explores both chemical and biocatalytic approaches.

A novel green process for the synthesis of 3-hydroxyalkanoate methyl esters has been developed using lipase-catalyzed transesterification. researchgate.net This method utilizes a novel medium-chain-length-co-long-chain-length polyhydroxyalkanoate (mcl-co-lcl PHA) as both the catalyst and the substrate. researchgate.net Optimization of reaction parameters such as enzyme loading, methanol (B129727)/PHA ratio, water content, and temperature led to a high yield of the methyl ester (96.5%). researchgate.net

In another approach, a retrobiosynthesis tool was used to discover novel biosynthetic pathways for precursors of methyl ethyl ketone (MEK), including 3-oxopentanoate. biorxiv.org This computational approach identified thousands of potential pathways, which were then evaluated for their biological feasibility. biorxiv.org One of the identified pathways involves the conversion of (3S)-3-hydroxypentanoate to 3-oxopentanoate. biorxiv.org

Furthermore, all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone have been synthesized from methyl (R)-3-hydroxypentanoate of microbial origin, highlighting the versatility of this chiral building block in the synthesis of complex molecules. researchgate.net The optimization of fermentation conditions for producing poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] using sugarcane molasses as a carbon source has also been explored, achieving a significant increase in the polymer yield. biotechnologia-journal.org

Stereochemical Investigations and Control

Enantiomeric Excess Determination and Chiral Purity Enhancement

The quantification of the enantiomeric composition, or enantiomeric excess (e.e.), of methyl 3-hydroxypentanoate is primarily achieved through chiral chromatography. Chiral gas chromatography (GC) is a frequently cited method for separating and quantifying the (R)- and (S)-enantiomers. Specific columns and conditions have been developed for effective resolution. For instance, analysis on a BGB-176 chiral column can separate the enantiomers, with methyl (S)-3-hydroxypentanoate and methyl (R)-3-hydroxypentanoate exhibiting distinct retention times.

Table 1: Chiral GC Parameters for this compound Enantiomers

| Parameter | Value |

|---|---|

| Column | BGB-176 (25 m x 0.25 mm x 0.25 µm) |

| Temperature Program | 40 °C, ramp at 5 °C/min to 150 °C |

| Carrier Gas | Hydrogen (1.35 mL/min) |

| Retention Time (S)-enantiomer | 10.8 min |

| Retention Time (R)-enantiomer | 11.2 min |

Data sourced from a study on the bioreduction of β-ketoesters.

Enhancing the chiral purity of this compound often involves chemoenzymatic methods, particularly the asymmetric reduction of its precursor, methyl 3-oxopentanoate (B1256331), using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae). scielo.br The stereochemical outcome of this reduction can be directed towards either the (R) or (S) enantiomer by modifying the reaction conditions. scielo.br The use of enzymatic inhibitors, such as allyl alcohol or ethyl chloroacetate, has been shown to significantly improve the enantiomeric excess of the desired product. scielo.brscielo.br For example, incubating baker's yeast with allyl alcohol before adding the substrate can steer the reduction to favor the (R)-enantiomer with high e.e. lookchem.comresearchgate.net

Table 2: Effect of Allyl Alcohol on Baker's Yeast Reduction of Methyl 3-Oxopentanoate

| Allyl Alcohol (equiv.) | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-(-)-2 |

|---|---|---|

| 0 | 95 | 58% |

| 0.25 | 94 | 72% |

| 0.50 | 88 | 76% |

| 1.00 | 70 | 80% |

Data from a study on the chemoenzymatic synthesis of (-)-serricornine.

Other analytical techniques to confirm enantiomeric purity include the use of chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy and the measurement of optical rotation, which should be compared to established literature values for the pure enantiomers. nih.govsyntheticpages.org

Diastereomeric Ratio Analysis and Control

In substituted analogs, such as methyl 2-methyl-3-hydroxypentanoate, the presence of a second stereocenter gives rise to diastereomers (syn and anti). The analysis and control of the diastereomeric ratio (d.r.) are fundamental for their use in stereoselective synthesis. Chiral gas chromatography-mass spectrometry (GC-MS) is a powerful tool for resolving and identifying all four possible diastereomers ( (2S,3R), (2R,3S), (2R,3R), and (2S,3S) ). nih.govnih.gov The use of specific capillary columns, such as CP-Chirasil-DEX CB, under programmed temperature conditions allows for the baseline separation of the diastereomeric methyl esters. nih.gov

Table 3: Chiral GC-MS Retention Times for Methyl 2-methyl-3-hydroxypentanoate Diastereomers

| Diastereomer | Configuration | Retention Time (min) |

|---|---|---|

| 1 | (2S,3R) | 35.04 |

| 2 | (2R,3S) | 36.12 |

| 3 | (2R,3R) | 36.84 |

| 4 | (2S,3S) | 37.56 |

Retention times determined by chiral GC-EI-MS analysis. nih.gov

Control over the diastereomeric ratio is typically exerted during the synthesis, most notably through stereoselective aldol (B89426) reactions. wikipedia.org For example, the Evans asymmetric syn-selective aldol reaction is a reliable method for producing the syn diastereomers. nih.gov Conversely, to favor the formation of the anti product, different reagents can be employed, such as using dibutylboron triflate (n-Bu₂BOTf) as a Lewis acid. nih.gov The stereochemical outcome can also be controlled enzymatically. Ketoreductase (KR) domains from polyketide synthases exhibit high diastereospecificity, generating specific diastereomers from a 3-ketoacyl precursor. nih.govbeilstein-journals.org For instance, the DEBS KR1 domain produces the syn-(2S,3R) product, while the TYLS KR1 domain yields the anti-(2R,3R) product. nih.gov

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of the chiral centers in this compound and its derivatives is essential for unambiguously defining the molecule's three-dimensional structure. Several methodologies are employed for this purpose.

A primary and definitive method is the comparison with authentic standards of known configuration. nih.govnih.gov These standards are prepared through established synthetic routes where the stereochemistry is controlled and known. The unknown compound's chromatographic behavior (e.g., retention time in chiral GC or HPLC) and spectroscopic data are then directly compared to those of the standards. nih.govnih.gov

For novel compounds or when standards are unavailable, chemical derivatization methods are frequently used. The Mosher's ester analysis is a classic and powerful NMR-based technique for determining the absolute configuration of secondary alcohols. umn.edumatilda.sciencespringernature.com This method involves reacting the hydroxyl group of the compound separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. umn.edunie.edu.sg By analyzing the differences in the ¹H NMR chemical shifts of the protons adjacent to the newly formed ester linkage in the two diastereomers, the absolute configuration of the original alcohol can be deduced. matilda.science

Additionally, chiroptical methods such as the comparison of experimental Circular Dichroism (CD) spectra with those of synthetic or natural samples of known stereochemistry can provide confirmation of the absolute configuration. Optical rotation measurements, while less definitive on their own, serve as a crucial validation step when compared against literature values for enantiomerically pure samples. nih.gov

Chemical Reactivity and Transformations of Methyl 3 Hydroxypentanoate

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group at the C-3 position is a key site for various chemical modifications. These interconversions are crucial for protecting the hydroxyl group during subsequent reactions or for introducing new functionalities to build molecular complexity.

Common transformations of the hydroxyl group include acylation and etherification. Acylation, such as acetylation, is often employed as a protective strategy. For instance, the hydroxyl group can be converted to an acetate (B1210297) ester, which can be removed later under specific conditions. Etherification, forming ethers like a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether), is another common protection method that offers different stability profiles and deprotection conditions. The choice of protecting group is critical and depends on the reaction conditions planned for other parts of the molecule.

Furthermore, the hydroxyl group can be activated by conversion into a better leaving group, such as a tosylate or mesylate. This transformation facilitates nucleophilic substitution reactions, allowing the introduction of a wide range of nucleophiles at the C-3 position and enabling the synthesis of various derivatives. sigmaaldrich.com

Table 1: Examples of Hydroxyl Group Interconversions

| Transformation | Reagent(s) | Product Type | Purpose |

|---|---|---|---|

| Acylation | Acetic anhydride, Pyridine | 3-Acetoxy-pentanoate ester | Protection |

| Etherification | Benzyl bromide, NaH | 3-Benzyloxy-pentanoate ester | Protection |

| Silylation | TBDMSCl, Imidazole | 3-(tert-butyldimethylsilyloxy)-pentanoate ester | Protection |

| Tosylation | TsCl, Pyridine | 3-Tosyloxy-pentanoate ester | Activation for substitution |

Ester Transformations: Hydrolysis and Transesterification Reactions

The methyl ester functionality of methyl 3-hydroxypentanoate is susceptible to cleavage and modification through hydrolysis and transesterification reactions. cymitquimica.com

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 3-hydroxypentanoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of water and a strong acid catalyst (e.g., H₂SO₄). To drive the equilibrium towards the products, a large excess of water is often used. ethz.ch

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used. The reaction produces the corresponding carboxylate salt (e.g., sodium 3-hydroxypentanoate) and methanol (B129727). Subsequent acidification is required to obtain the free 3-hydroxypentanoic acid. This method is often preferred due to its quantitative nature. orgsyn.org

Transesterification: This process involves reacting this compound with another alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. masterorganicchemistry.comorganic-chemistry.org This reaction is valuable for modifying the ester portion of the molecule, which can alter its physical and chemical properties.

Enzymatic transesterification has emerged as a powerful tool, particularly for the kinetic resolution of racemic this compound. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), exhibit enantioselectivity, reacting preferentially with one enantiomer of the ester. For example, in the presence of nucleophiles like ammonia (B1221849) or benzylamine, CAL-B catalyzes the acylation of the (R)-enantiomer of this compound at a faster rate, allowing for the separation of the unreacted (S)-enantiomer. nih.gov This enzymatic approach provides access to enantiomerically enriched β-hydroxy esters and amides, which are valuable chiral synthons. nih.govcapes.gov.brmdpi.com

Table 2: Hydrolysis and Transesterification of this compound

| Reaction | Conditions | Major Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄, Heat | 3-Hydroxypentanoic acid, Methanol |

| Base-Catalyzed Hydrolysis | NaOH(aq), Heat; then H₃O⁺ | 3-Hydroxypentanoic acid, Methanol |

| Transesterification | R'-OH, Acid or Base Catalyst | Alkyl 3-hydroxypentanoate, Methanol |

| Enzymatic Resolution | Candida antarctica lipase B, Nucleophile (e.g., Benzylamine) | (S)-Methyl 3-hydroxypentanoate, (R)-3-Hydroxy-N-benzylpentanamide |

Oxidative and Reductive Manipulations of the Carbonyl and Hydroxyl Groups

The two oxygen-containing functional groups in this compound can be independently or concertedly oxidized or reduced to access a variety of useful synthetic intermediates.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone functionality to yield methyl 3-oxopentanoate (B1256331). smolecule.com This transformation is a key step in the synthesis of various natural products and pharmaceuticals. scielo.br Common oxidizing agents for this purpose include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods. The resulting β-keto ester is a versatile intermediate for further synthetic manipulations.

Reduction: The ester carbonyl group can be reduced, typically along with the existing hydroxyl group, to afford a diol. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) can effectively reduce the ester to a primary alcohol, resulting in the formation of pentane-1,3-diol. sctunisie.org This reaction is often performed at low temperatures (e.g., 0 °C) and proceeds in high yields. sctunisie.org The resulting chiral 1,3-diols are important structural motifs found in many natural products and are valuable chiral building blocks for complex molecule synthesis. nih.govcapes.gov.br

Table 3: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation of Hydroxyl Group | Pyridinium chlorochromate (PCC) | Methyl 3-oxopentanoate |

| Reduction of Ester Group | Lithium aluminum hydride (LiAlH₄) | Pentane-1,3-diol |

Derivatization for Advanced Synthetic Intermediates

Chiral this compound is a highly valuable starting material for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.comscielo.br Its stereocenter can be leveraged to introduce chirality into larger target molecules.

One significant application is in the synthesis of insect pheromones. For instance, (R)-methyl 3-hydroxypentanoate is a key precursor for the synthesis of (-)-serricornin, the sex pheromone of the cigarette beetle. scielo.brscielo.br It is also used to synthesize all four stereoisomers of sitophilure, the aggregation pheromone of the grain weevil. researchgate.net

The structural motif of this compound is also a component of intermediates for the synthesis of important pharmaceuticals. It serves as a building block for the side chains of antibiotics like thienamycin (B194209) and for the synthesis of β-lactamase inhibitors. orgsyn.orgwustl.edu Furthermore, derivatives of this compound are utilized in the synthesis of epothilones, a class of potent anticancer agents. google.com The syn-1,3-diol that can be derived from this compound is a key fragment in the synthesis of statins, which are cholesterol-lowering drugs. nih.gov

The conversion of this compound into derivatives like δ-lactones (e.g., 4-hexanolide) further expands its utility as a chiral pool starting material. acs.org These transformations underscore the strategic importance of this compound in providing access to enantiomerically pure and complex molecular architectures.

Biological Relevance and Metabolic Pathway Integration Non Clinical Focus

Role as a Biosynthetic Intermediate

Methyl 3-hydroxypentanoate and its corresponding acid, 3-hydroxypentanoic acid, are significant intermediates in various biosynthetic pathways, particularly in the production of complex natural products. Their roles extend from being building blocks in fatty acid and polyketide synthesis to serving as precursors for specific pheromones.

3-Hydroxypentanoic acid is recognized as a fatty acid that can be synthesized by certain bacteria, such as Corynebacterium glutamicum. biosynth.com It is produced from odd-carbon number fatty acids within the liver and can be utilized in various metabolic processes. wikipedia.org In engineered E. coli, pathways have been designed to produce chiral 3-hydroxyvalerate (B1259860) (the salt of 3-hydroxyvaleric acid) from single, unrelated carbon sources like glucose or glycerol (B35011). d-nb.info These synthetic pathways demonstrate the integration of 3-hydroxypentanoate into central metabolism, where it can be derived from precursors like propionyl-CoA and acetyl-CoA. d-nb.info The ability of this compound to be anaplerotic means it can replenish intermediates of the TCA cycle, highlighting its connection to core cellular metabolism. wikipedia.org

This compound and its analogs are crucial intermediates in the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities. nih.govbeilstein-journals.org Modular polyketide synthases (PKSs) utilize small carboxylic acid units as building blocks, and 3-hydroxypentanoate derivatives are formed during the chain elongation process. x-mol.comnih.gov

Specifically, the stereochemistry of the 2-methyl-3-hydroxypentanoate intermediate is critical in determining the final structure of the polyketide product. nih.gov For instance, in the biosynthesis of the macrolide antibiotic erythromycin, the DEBS PKS modules catalyze the formation of specific stereoisomers of 2-methyl-3-hydroxypentanoate. The DEBS KR1 domain generates the syn-(2S,3R)-2-methyl-3-hydroxypentanoate, while other DEBS ketoreductase (KR) domains produce the enantiomeric syn-(2R,3S) form. nih.gov Similarly, the tylactone (B1246279) synthase (TYLS) KR1 domain produces the diastereomeric anti-(2R,3R)-2-methyl-3-hydroxypentanoate. nih.gov These stereospecific transformations are fundamental to the controlled assembly of the complex polyketide backbone. nih.govbeilstein-journals.org

This compound serves as a key precursor in the synthesis of various natural products, including insect pheromones.

(-)-Serricornin: The chemoenzymatic synthesis of (-)-serricornin, the sex pheromone of the cigarette beetle Lasioderma serricorne, has been achieved using methyl (R)-3-hydroxypentanoate as a starting material. scielo.br This precursor is obtained through the baker's yeast (Saccharomyces cerevisiae) reduction of methyl 3-oxopentanoate (B1256331). scielo.br

3-Octanol: Both enantiomers of 3-octanol, a pheromone found in various ant species, have been synthesized from methyl (R)-3-hydroxypentanoate and its (S)-isomer. tandfonline.com

Sitophilate: The synthesis of the syn stereoisomers of sitophilate, the aggregation pheromone of the grain weevil Sitophilus granarius, involves the reduction of 1-ethylpropyl-2-methyl-3-oxopentanoate, a derivative of this compound. redalyc.org

Isoprene: In engineered biosynthetic pathways, 3-methyl-3-hydroxy-pentanoate can be enzymatically produced from precursors like isobutyryl-CoA and subsequently converted to isoprene, a valuable bioproduct. google.comgoogle.com

2-methyl-4-heptanol: The synthesis of this pheromone of Metamasius hemipterus utilizes (-)-Methyl (R)-3-hydroxyvalerate as an enantiopure intermediate. sigmaaldrich.cn

Connection to Polyketide Biosynthesis

Enzymatic Transformations of this compound and its Analogs

The enzymatic transformations involving this compound and its related compounds are characterized by high stereoselectivity, which is crucial for the production of biologically active molecules.

Enzymes play a pivotal role in the stereospecific hydroxylation and dehydrogenation reactions of 3-hydroxypentanoate and its derivatives.

Asymmetric Reduction: The asymmetric reduction of 4-methyl-2-oxopentanoic acid using chiral catalysts is a common route to produce (3S)-3-Hydroxy-4-methylpentanoic acid with high enantiomeric purity.

Ketoreductase Activity: As mentioned earlier, ketoreductase (KR) domains within polyketide synthases exhibit strict stereocontrol in the reduction of β-ketoacyl intermediates to their corresponding β-hydroxyacyl forms. nih.govnih.gov For example, TylKR1 and EryKR6 from different PKS modules reduce (2R)-2-methyl-3-ketoacyl-ACP to yield distinct diastereomers, methyl (2R,3R)-2-methyl-3-hydroxypentanoate and methyl (2R,3S)-2-methyl-3-hydroxypentanoate, respectively. nih.gov

The stereochemical outcome of these reductions is a key determinant of the final polyketide structure. The table below summarizes the stereospecificity of various KR domains on 2-methyl-3-ketoacyl substrates.

| KR Domain | Substrate | Product | Reference |

|---|---|---|---|

| DEBS KR1 | 2-methyl-3-ketoacyl-ACP | syn-(2S,3R)-2-methyl-3-hydroxypentanoate | nih.gov |

| PICS KR1 | 2-methyl-3-ketoacyl-ACP | syn-(2S,3R)-2-methyl-3-hydroxypentanoate | nih.gov |

| DEBS KR2, KR5, KR6 | 2-methyl-3-ketoacyl-ACP | syn-(2R,3S)-2-methyl-3-hydroxypentanoate | nih.gov |

| TYLS KR1 | 2-methyl-3-ketoacyl-ACP | anti-(2R,3R)-2-methyl-3-hydroxypentanoate | nih.gov |

| EryKR6 | (2R)-2-methyl-3-ketoacyl-ACP | methyl (2R,3S)-2-methyl-3-hydroxypentanoate | nih.gov |

Enzymes are also employed for the derivatization of this compound to create more complex molecules.

Lipase-Catalyzed Reactions: Lipases, such as Candida antarctica lipase (B570770) B, can catalyze the resolution of chiral acyl donors related to this compound, enabling the separation of enantiomers. thegoodscentscompany.com

Engineered PKS Modules: Engineered polyketide synthase modules can utilize analogs of this compound to produce novel polyketides. For instance, the PICS module 2+TE has been shown to convert the N-acetylcysteamine thioester of (2S,3R)-2-methyl-3-hydroxypentanoic acid into a triketide acid and a triketide lactone. x-mol.comnih.gov This demonstrates the potential for using enzymatic systems to generate a variety of complex molecules from simple hydroxyester precursors.

Stereoselective Hydroxylation and Dehydrogenation

Metabolic Profiling and Pathway Analysis in Biological Systems

Metabolic profiling, a key component of metabolomics, enables the identification and quantification of small-molecule metabolites within a biological system. This approach provides a functional snapshot of cellular activity, offering insights into metabolic pathways and their responses to various stimuli. In non-clinical research, this compound and its related acid form, 3-hydroxypentanoic acid (also known as 3-hydroxyvaleric acid), have been identified in diverse biological systems, including plants and microorganisms. Their detection and analysis have helped elucidate their roles in specific metabolic networks.

Identification in Plant Metabolomes

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique frequently employed for metabolic profiling in plants. Through this method, researchers can separate and identify a wide array of volatile and semi-volatile compounds within a plant extract.

In studies on the tropical fruit Salacca sumatrana (snake fruit), GC-MS analysis of the fruit's arillus (the fleshy covering of the seed) identified a range of metabolites, including hydroxypentanoic acid. smujo.idresearchgate.net These studies aimed to characterize the metabolite profile to understand the biochemical basis for traits like color and to identify important metabolic pathways. smujo.idsmujo.id The identification of hydroxypentanoic acid and other fatty acids pointed towards the significance of fatty acid metabolism in the fruit's development. smujo.idresearchgate.net

Further pathway analysis using bioinformatics tools like MetaboAnalyst on the metabolomic data from S. sumatrana revealed that the detected metabolites were involved in several key pathways. smujo.id For the red arillus, the most significant pathways included fatty acid biosynthesis, the biosynthesis of unsaturated fatty acids, pyruvate (B1213749) metabolism, and sulfur metabolism. smujo.id The presence of 3-hydroxypentanoic acid within this metabolic context suggests its role as an intermediate or component within these broader networks, particularly those related to the synthesis and degradation of fatty acids. smujo.idsmujo.id Comparative studies between the red and white arillus of the fruit have also utilized these metabolite markers to differentiate between the varieties based on their distinct chemical fingerprints. smujo.id The compound has also been reported in Carica papaya. nih.gov

Table 1: Research Findings of Hydroxypentanoic Acid in Plant Metabolomics

| Biological System | Analytical Technique | Key Associated Pathways | Research Focus | Reference |

|---|---|---|---|---|

| Salacca sumatrana (Snake Fruit) Arillus | Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty Acid Biosynthesis, Biosynthesis of Unsaturated Fatty Acids, Pyruvate Metabolism, Sulfur Metabolism | Metabolite profiling to understand fruit biochemistry and identify metabolite markers. | smujo.idsmujo.id |

| Carica papaya (Papaya) | Not Specified | Not Specified | General metabolite identification. | nih.gov |

Integration into Microbial Metabolic Pathways

In microorganisms, 3-hydroxypentanoic acid (commonly referred to as 3-hydroxyvalerate or 3HV in this context) is a well-documented and significant metabolite, primarily for its role as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs). asm.org PHAs are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials, representing a sustainable alternative to petroleum-based plastics. mdpi.com

The copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is one of the most studied PHAs due to its versatile material properties. mdpi.com The incorporation of the 3-hydroxyvalerate monomer enhances the flexibility and reduces the brittleness of the polymer compared to the homopolymer of poly(3-hydroxybutyrate) (PHB). mdpi.com

The biosynthetic pathway to PHBV in bacteria involves the condensation of acetyl-CoA with propionyl-CoA to form 3-ketovaleryl-CoA. nih.gov This intermediate is then reduced to form (R)-3-hydroxyvaleryl-CoA, which is subsequently polymerized by the enzyme PHA synthase. nih.govnih.gov Metabolic engineering has become a critical tool for enhancing the production of 3HV and its incorporation into PHAs. Researchers have engineered host organisms like Escherichia coli to produce PHBV from simple, unrelated carbon sources like glucose or glycerol, avoiding the need for expensive precursors like propionate. researchgate.netasm.org These strategies include:

Pathway Activation: Introducing heterologous genes to create novel pathways for the synthesis of the precursor propionyl-CoA. researchgate.netuwaterloo.ca For instance, activating the sleeping beauty mutase (Sbm) pathway in E. coli enables the formation of propionyl-CoA from central metabolites. researchgate.net

Flux Redirection: Modifying the host's central metabolism to divert carbon flux away from competing pathways and towards the desired product. This has been achieved by manipulating genes within the tricarboxylic acid (TCA) cycle to increase the intracellular pool of propionyl-CoA. researchgate.netuwaterloo.ca

Enzyme Engineering: Introducing efficient enzymes, such as propionyl-CoA transferase (pct), to improve the synthesis of 3-hydroxyvaleryl-CoA, leading to copolymers with a very high 3HV content. mit.eduoup.com

These metabolic engineering efforts have successfully resulted in recombinant E. coli strains capable of producing significant titers of 3-hydroxyvalerate and PHBV copolymers with tailored monomer compositions. researchgate.netmit.edu

Table 2: Research Findings of 3-Hydroxyvalerate (3HV) in Microbial Systems

| Biological System | Research Focus | Metabolic Engineering Strategy | Key Findings | Reference |

|---|---|---|---|---|

| Engineered Escherichia coli | Heterologous production of 3-hydroxyvalerate | Activation of Sbm pathway for propionyl-CoA supply; redirection of TCA cycle flux. | Achieved 3.71 g/L of 3HV from glycerol in shake-flask cultures. | researchgate.net |

| Engineered Escherichia coli | PHBV production from a single unrelated carbon source (xylose) | Overexpression of threonine deaminase and mutated thrABC operon to generate propionyl-CoA. | Produced PHBV copolymer with a 3HV fraction of up to 17.5 mol%. | asm.org |

| Engineered Escherichia coli | Biosynthesis of PHBV with high 3HV content | Introduction of propionyl-CoA transferase (pct) gene from Ralstonia eutropha. | Successfully produced PHBV with an ultra-high 3HV monomer composition (over 80 wt%). | mit.eduoup.com |

| Engineered Escherichia coli | Production of PHAs from levulinic acid | Expression of lva genes from Pseudomonas putida to generate 3HV-CoA and 4HV-CoA. | Produced a terpolymer P(3HB-co-3HV-co-4HV) with a total content of 35.6 wt%. | jmb.or.kr |

Role in Insect Chemical Communication

In the field of chemical ecology, esters of related hydroxypentanoic acids have been identified as crucial signaling molecules (pheromones) for insects. For example, the male-produced aggregation pheromone of the granary weevil, Sitophilus granarius, is an ester known as sitophilate, which is identified as 1-ethylpropyl (2R, 3S)-2-methyl-3-hydroxypentanoate. mdpi.comnih.govscielo.br The detection of such volatile organic compounds (VOCs) using techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is central to metabolic profiling in this context, helping to identify biomarkers for insect infestation in stored grains. mdpi.comnih.gov

Advanced Analytical Methodologies for Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of Methyl 3-hydroxypentanoate. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for confirming the precise connectivity of the atoms. beilstein-journals.orgchemrxiv.orgresearchgate.net

Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling relationships. For this compound, a COSY spectrum would reveal correlations between the proton at the C3 carbinol center and the adjacent methylene (B1212753) protons at C2 and C4. Further correlations would be observed between the C4 methylene protons and the C5 methyl protons. beilstein-journals.orgmdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon atom that bears protons. For instance, the proton signal corresponding to the C3-H would show a cross-peak with the C3 carbon signal, and the methyl ester protons would correlate with the methoxy (B1213986) carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule. beilstein-journals.orgchemrxiv.org In this compound, HMBC would show correlations from the methyl ester protons to the carbonyl carbon (C1), and from the C2 protons to both the carbonyl carbon (C1) and the C3 carbinol carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (-C=O) | - | ~172 | H2, H3 |

| 2 (-CH₂-) | ~2.4 | ~41 | C1, C3, C4 |

| 3 (-CH(OH)-) | ~4.0 | ~68 | C1, C2, C4, C5 |

| 4 (-CH₂-) | ~1.5 | ~30 | C2, C3, C5 |

| 5 (-CH₃) | ~0.9 | ~10 | C3, C4 |

| OCH₃ | ~3.7 | ~51 | C1 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule and its fragments. researchgate.net This technique is invaluable for studying reaction mechanisms involving this compound. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer insights into the molecule's structure and reactivity. For β-hydroxy esters, common fragmentation pathways include the loss of water (H₂O) from the hydroxyl group and the loss of methanol (B129727) (CH₃OH) from the ester functionality. nih.gov The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of these fragment ions, which is critical for elucidating the fragmentation mechanism. rsc.org For instance, the loss of a neutral molecule of propanoic acid from a derivatized short-chain fatty acid ester of a hydroxy fatty acid has been observed, indicating a characteristic fragmentation pattern. nih.gov

Table 2: Common Fragment Ions of this compound in HRMS

| Ion | m/z (calculated for C₆H₁₂O₃) | Description |

|---|---|---|

| [M+H]⁺ | 133.0865 | Protonated molecule |

| [M+Na]⁺ | 155.0684 | Sodium adduct |

| [M-H₂O+H]⁺ | 115.0759 | Loss of water |

| [M-CH₃OH+H]⁺ | 101.0603 | Loss of methanol |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Chromatography for Enantiomeric Purity Assessment

As this compound is a chiral compound, the separation and quantification of its enantiomers are crucial, particularly in applications where stereochemistry is important. Chiral chromatography is the primary technique used for this purpose.

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the enantioselective analysis of volatile chiral compounds like this compound. The separation is achieved using a chiral stationary phase (CSP) in the GC column. Cyclodextrin-based CSPs, such as those derivatized with alkyl or acyl groups, are commonly used for the separation of hydroxy acid esters. mpg.de For example, a Varian CP-Chirasil-DEX CB column has been used for the chiral capillary GC-MS analysis of methyl 2-methyl-3-hydroxypentanoate diastereomers. nih.gov The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The mass spectrometer provides definitive identification of the eluting compounds.

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the enantiomeric separation of non-volatile or thermally labile compounds, and it is also applicable to this compound. The separation is performed on a column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for the resolution of a wide range of chiral compounds, including hydroxy esters. researchgate.net Pirkle-type columns are also utilized for the direct resolution of enantiomeric alcohols and hydroxy acids. phenomenex.comacs.org The choice of the mobile phase, which is typically a mixture of alkanes and an alcohol modifier like isopropanol, is critical for achieving optimal separation. The differential interactions between the enantiomers and the CSP lead to their separation.

Table 3: Common Chiral Stationary Phases for the Separation of Hydroxy Esters

| Chromatographic Technique | Type of Chiral Stationary Phase | Examples |

|---|---|---|

| Gas Chromatography (GC) | Cyclodextrin-based | Heptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin, Chirasil-DEX mpg.denih.gov |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralpak) researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Pirkle-type | (R)-(-)-N-3,5-dinitrobenzoylphenylglycine cdnsciencepub.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Separation

Vibrational Spectroscopy for Conformational and Reaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups, molecular structure, and conformational isomers of this compound.

FTIR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups present in the molecule. The spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group around 1740 cm⁻¹, and a broad absorption band for the hydroxyl (O-H) stretching in the region of 3200-3600 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester and alcohol functionalities would also be present in the fingerprint region. This technique can be used for real-time monitoring of reactions, such as the esterification to form this compound, by observing the disappearance of the reactant bands and the appearance of the product bands. nih.gov

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to the vibrations of the carbon backbone and can be used to study conformational changes in the molecule. conicet.gov.ar Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes and to study the relative energies and populations of different conformers. conicet.gov.ar The analysis of the vibrational spectra can thus provide insights into the preferred three-dimensional structure of this compound in different environments.

Table 4: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | ~1740 (strong) |

| C-O (ester) | Stretching | 1000 - 1300 |

| C-O (alcohol) | Stretching | 1000 - 1260 |

Applications of Methyl 3 Hydroxypentanoate in Organic Synthesis

Chiral Building Block in Complex Molecule Synthesis

Precursor to Biologically Active Compounds (non-clinical)

The enantiomerically pure forms of Methyl 3-hydroxypentanoate are key starting materials in the total synthesis of various non-clinical, biologically active natural products, particularly insect pheromones. These syntheses underscore the compound's importance in constructing stereochemically defined structures that mimic those found in nature.

A prominent example is the synthesis of (-)-Serricornine, the sex pheromone of the cigarette beetle, Lasioderma serricorne. scielo.brscielo.br Research has demonstrated an efficient chemoenzymatic preparation starting from the baker's yeast reduction of methyl 3-oxopentanoate (B1256331) to yield (R)-methyl 3-hydroxypentanoate, which serves as the key chiral precursor. scielo.brscielo.br This intermediate is then converted through a multi-step sequence to the final pheromone product. scielo.br

Similarly, both enantiomers of this compound have been used to synthesize the enantiomers of 4-hexanolide, the pheromone of the khapra beetle, Trogoderma glabrum. acs.org Other notable pheromones synthesized from this chiral building block include sitophilure, the aggregation pheromone of the rice weevil, and a pheromone component of the Metamasius hemipterus weevil. researchgate.net Furthermore, (R)-methyl 3-hydroxypentanoate was the starting point for a concise total synthesis of (+)-hepialone, a dihydropyrone-containing natural product. chim.it

The following table summarizes key biologically active compounds synthesized using this compound as a chiral precursor.

| Target Compound | Class | Starting Material |

| (-)-Serricornine | Insect Pheromone | (R)-Methyl 3-hydroxypentanoate |

| (+)-Hepialone | Natural Product | (R)-Methyl 3-hydroxypentanoate |

| 4-Hexanolide | Insect Pheromone | (R)- and (S)-Methyl 3-hydroxypentanoate |

| Sitophilure | Insect Pheromone | (R)-Methyl 3-hydroxypentanoate |

Role in Flavor and Fragrance Research (synthesis perspective, not sensory properties)

From a synthetic standpoint, this compound and its structural relatives are valuable precursors in the research and development of flavor and fragrance compounds. cymitquimica.com The chemical's chiral center is particularly important, as the stereochemistry of a molecule can dramatically influence its olfactory properties. Synthetic strategies in this field leverage the compound's structure to build more complex molecules with desirable aromatic profiles.

Research in this area often focuses on enzymatic transformations to create optically active intermediates for fragrance synthesis. researchgate.net For instance, the enzymatic aminolysis of related β-hydroxy esters, a reaction applicable to this compound, has been used to produce chiral amides which can be further converted into valuable chiral amino alcohols, some of which are fragrance precursors. whiterose.ac.uk The conversion of this compound to 4-hexanolide (a lactone with fragrance properties) is a direct example of its application in synthesizing aroma compounds. acs.org The structural motif of a hydroxyl group at the β-position to a carbonyl is common in many natural odorants, making this compound an ideal starting point for their synthesis.

Intermediates in Polymer Chemistry Research

This compound is closely linked to research in biodegradable polymers, specifically polyhydroxyalkanoates (PHAs). While the direct monomer for polymerization is 3-hydroxypentanoic acid, the methyl ester is a key compound for both the synthesis of the monomer and the characterization of the resulting polymer. orgsyn.orggoogle.com

PHAs are polyesters produced by microorganisms and are of significant interest as sustainable and biodegradable alternatives to petroleum-based plastics. Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] incorporate the 3-hydroxyvalerate (B1259860) monomer, derived from 3-hydroxypentanoic acid. researchgate.net Research has shown that the composition of these copolymers can be tailored by providing specific carbon sources to the microorganisms.

Furthermore, the homopolymer poly(3-hydroxypentanoic acid) has been synthesized. google.com In a research context, this compound can be obtained via the controlled depolymerization of these polymers, often through acid-catalyzed methanolysis. orgsyn.org This process is crucial for analytical studies to determine the composition and microstructure of the biopolymers. Therefore, this compound serves as a critical reference compound and a product of analytical degradation in the study and development of these important bioplastics. orgsyn.org

Contribution to Fine Chemical Synthesis

The applications of this compound in the synthesis of specialized, high-value molecules place it firmly within the domain of fine chemical synthesis. researchgate.netethernet.edu.et Fine chemicals are pure, single substances produced in limited quantities for specific applications, such as pharmaceuticals, biocides, and specialty chemicals for the electronics and fragrance industries. This compound embodies the characteristics of a key intermediate for this sector: a structurally versatile and chiral molecule that can be transformed into more complex, high-value products. scielo.brlookchem.com

Its role as a precursor to insect pheromones for pest management, complex natural products, and fragrance components highlights its contribution. scielo.bracs.orgchim.it The synthesis of these compounds requires precise control over stereochemistry, which this chiral building block provides. The ability to use either the (R) or (S) enantiomer allows for the selective synthesis of the desired biologically active stereoisomer, a hallmark of advanced organic synthesis and a critical requirement in the fine chemicals industry. scielo.brtandfonline.com

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of Methyl 3-hydroxypentanoate. Methods like Density Functional Theory (DFT) are employed to model the molecule's properties. In one study, the geometry of related β-hydroxyesters was optimized using the semi-empirical RM1 (Recife Model 1) method, followed by single-point energy calculations using DFT with the B3LYP functional and a 6-31G* basis set to refine the electronic structure. scielo.br

These calculations provide information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack, thereby explaining the molecule's reactivity. For instance, studies on similar molecules like γ-valerolactone (GVL) have used DFT (M06-2X/6-311++G(d,p)) to calculate the energetics of reactions, such as hydrogen atom abstraction. acs.org Such calculations can determine the barrier heights for abstraction from different carbon positions, indicating that reactivity is often centered on hydrogen atoms adjacent to oxygen atoms due to electronic effects. acs.org

Table 8.1: Computational Methods for Electronic Structure Analysis

| Method Type | Specific Method/Basis Set | Application | Reference |

|---|---|---|---|

| Semi-Empirical | RM1 (Recife Model 1) | Geometry Optimization | scielo.br |

| Quantum Mechanics (DFT) | B3LYP/6-31G* | Single Point Energy Calculation | scielo.br |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are used to study the dynamic behavior of this compound, especially its interactions with other molecules like solvents or enzymes. nih.govresearchgate.net MD simulations have been instrumental in understanding the enzymatic resolution of racemic this compound catalyzed by Candida antarctica lipase (B570770) B (CALB). nih.gov

These simulations model the interactions between the substrate (this compound enantiomers) and the active site of the enzyme over time. The analysis of MD simulations on deacylation transition state analogues revealed distinct binding modes for the (R) and (S) enantiomers. nih.gov For the (R)-enantiomer, which reacts faster, specific stabilizing contacts with amino acid residues like Thr40, Gln157, and Ile189 within a restrictive area of the protein were identified as the reason for the high enantioselectivity observed in the reaction. nih.gov In contrast, when ammonia (B1221849) was the nucleophile, an intramolecular hydrogen bond involving the β-hydroxyl group was observed. nih.gov These detailed interaction models, derived from MD simulations, provide a rational basis for the experimentally observed enzyme selectivity. nih.govresearchgate.net

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational methods are valuable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. For example, the characteristic IR absorptions for the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations have been experimentally identified at 3426 cm⁻¹ and 1637 cm⁻¹, respectively. scielo.br Quantum chemical calculations can compute these vibrational modes, allowing for a direct comparison between theoretical and experimental spectra to confirm structural assignments.

Furthermore, computational chemistry is used to map out entire reaction mechanisms. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a chemical transformation can be constructed. For example, DFT simulations have been used to elucidate the mechanism for the conversion of methyl levulinate to γ-valerolactone, a process involving transfer hydrogenation and cyclization. acs.org These studies compute the Gibbs free energy barriers for each step, identifying the rate-determining step and the role of catalysts. acs.org A similar approach can be applied to model the synthesis of this compound, such as the reduction of methyl 3-oxopentanoate (B1256331), predicting the most favorable reaction pathway.

Table 8.2: Experimental vs. Predicted Spectroscopic Data

| Functional Group | Experimental IR Frequency (cm⁻¹) scielo.br | Predicted IR Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H stretch) | 3426 | Typically computed via methods like B3LYP/6-31G* |

Note: Specific predicted values are highly dependent on the computational method and basis set used and are presented here for illustrative purposes.

Conformational Analysis and Stereochemical Prediction

The stereochemistry of this compound is critical to its function, particularly in biological systems and as a chiral building block. scielo.br Conformational analysis, a key component of computational chemistry, is used to determine the most stable three-dimensional arrangements (conformers) of the molecule. Studies have utilized molecular mechanics methods with force fields like MMFF (Merck Molecular Force Field) to perform conformational searches and identify the lowest energy conformers. scielo.br

These conformational preferences are crucial for predicting stereochemical outcomes in reactions. For example, in the enzymatic reduction of a β-ketoester to form this compound, the way the substrate fits into the enzyme's active site determines the stereochemistry of the resulting product. scielo.br Molecular dynamics simulations, as mentioned previously, show how the different binding modes of enantiomers lead to stereoselectivity. nih.gov In non-enzymatic reactions, computational models can predict how the use of a Lewis acid can induce a rigid chelated conformation, which blocks one face of the molecule from the reducing agent, thereby directing the stereochemical outcome of the reduction. redalyc.org Chiral GC-MS analysis is an experimental technique used to validate these predictions by determining the enantiomeric composition of the product. nih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

Current synthetic methods for methyl 3-hydroxypentanoate often rely on traditional chemical processes. However, the future lies in developing greener and more efficient alternatives. One promising avenue is the use of biocatalysis, which employs enzymes or whole-cell microorganisms to carry out chemical transformations. For instance, the reduction of methyl 3-oxopentanoate (B1256331) using baker's yeast (Saccharomyces cerevisiae) has been shown to produce methyl (R)-3-hydroxypentanoate. scielo.br Researchers are investigating methods to improve the enantiomeric excess (ee) and yield of such reactions, for example by using immobilized yeast or introducing enzyme inhibitors. scielo.br

Another area of focus is the development of chemoenzymatic processes, which combine the advantages of both chemical and biological catalysis. This approach can lead to shorter, more efficient synthetic routes to valuable compounds derived from this compound. scielo.br The use of renewable feedstocks is also a key aspect of sustainable synthesis. Research into producing 3-hydroxyvalerate (B1259860) (3HV), a related compound, from single carbon sources through microbial fermentation is a step in this direction. ebi.ac.uk

Exploration of Novel Biocatalytic Systems and Enzyme Engineering

The exploration of novel biocatalytic systems is a major frontier in the production of this compound and its derivatives. This includes screening for new microorganisms and enzymes with superior activity and stereoselectivity. scielo.br For example, various plants and microorganisms have been studied for their ability to stereoselectively reduce prochiral ketones, including the precursor to this compound. nih.govresearchgate.net Among the microorganisms, Rhodotorula glutinis has shown particularly promising results. nih.govresearchgate.net

Enzyme engineering offers the potential to tailor biocatalysts for specific applications. By modifying the structure of enzymes, such as oxidoreductases, researchers can enhance their stability, substrate specificity, and stereoselectivity. scielo.brnih.gov This can lead to the development of highly efficient processes for producing enantiomerically pure this compound. scielo.brebi.ac.uk The immobilization of enzymes on supports like poly(3-hydroxybutyrate) beads is another strategy to improve their reusability and operational stability, making the biocatalytic process more economically viable. frontiersin.org

Mechanistic Elucidation of Biological Transformations

A deeper understanding of the mechanisms underlying the biological transformations involving this compound is crucial for optimizing existing processes and designing new ones. For example, in the yeast-mediated reduction of methyl 3-oxopentanoate, the presence of multiple oxidoreductases can lead to the formation of both (R) and (S) enantiomers. scielo.br Elucidating the roles of these different enzymes and their substrate specificities can enable the development of strategies to favor the production of the desired enantiomer. scielo.br

Mechanistic studies also extend to the biosynthesis of polyhydroxyalkanoates (PHAs), where 3-hydroxyvalerate units, derived from precursors like this compound, are incorporated. tandfonline.com Understanding the enzymatic steps, such as the Claisen condensation catalyzed by β-ketoacyl thiolase, is fundamental to engineering metabolic pathways for the production of tailored biopolymers. nih.gov

Discovery of New Synthetic Applications and Derivatives

This compound is a versatile chiral building block, and researchers are continuously exploring new synthetic applications and derivatives. guidechem.comchemimpex.com It has been utilized in the synthesis of various bioactive molecules, including the pheromone (-)-serricornine. scielo.brredalyc.org Future research will likely uncover new pathways to other complex natural products and pharmaceuticals.